molecular formula C10H14N2O2 B2979454 4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine CAS No. 2175978-34-2

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine

Cat. No.: B2979454
CAS No.: 2175978-34-2
M. Wt: 194.234
InChI Key: WZZAULMBFMPLKZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(oxolan-3-yloxy)pyrimidine is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Scientific Research Applications

Cation Tautomerism and Molecular Recognition

Pyrimidine derivatives exhibit cation tautomerism and can form complex structures through hydrogen bonding, which is essential for molecular recognition processes. These processes are critical in drug action, where the efficacy of pharmaceuticals containing pyrimidine functionalities often relies on specific molecular interactions (Rajam et al., 2017).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole derivatives have shown significant insecticidal and antibacterial activities, making them valuable for agricultural and pharmaceutical applications. The synthesis of these compounds involves microwave irradiative cyclocondensation, demonstrating the versatility of pyrimidine in synthesizing biologically active molecules (Deohate & Palaspagar, 2020).

DNA Repair and Photolyase Activity

Pyrimidine derivatives are crucial in understanding DNA repair mechanisms, particularly in the context of photolyase enzymes that repair DNA damage induced by UV radiation. Studies have elucidated the structure and function of DNA photolyases, enzymes that utilize pyrimidine dimers as substrates to reverse UV-induced DNA damage, highlighting the importance of pyrimidine in maintaining genomic integrity (Sancar, 1994).

Nonlinear Optical Properties

Research on thiopyrimidine derivatives has revealed significant insights into the nonlinear optical (NLO) properties of pyrimidine-based compounds, underscoring their potential in optoelectronic applications. The electronic and NLO properties of these derivatives have been explored through experimental and computational studies, demonstrating their utility in developing materials for advanced technological applications (Hussain et al., 2020).

pH-Sensing and Photophysical Properties

Pyrimidine-phthalimide derivatives have been designed for pH-sensing applications due to their solid-state fluorescence and solvatochromism. These derivatives exhibit protonation-dependent color changes, making them suitable for developing novel colorimetric pH sensors. Their design and synthesis demonstrate the adaptability of pyrimidine derivatives in creating functional materials for chemical sensing (Yan et al., 2017).

Properties

IUPAC Name

4,6-dimethyl-2-(oxolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(2)12-10(11-7)14-9-3-4-13-6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZAULMBFMPLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCOC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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